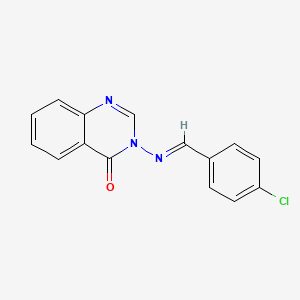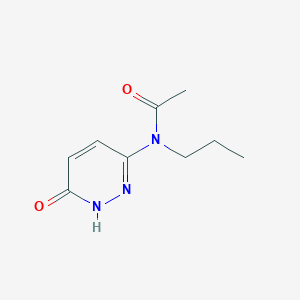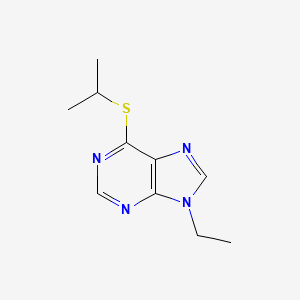
9-Ethyl-6-propan-2-ylsulfanylpurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethyl-6-(isopropylthio)-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an ethyl group at the 9th position and an isopropylthio group at the 6th position on the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-6-(isopropylthio)-9H-purine typically involves the alkylation of 6-thiopurine with isopropyl halides under basic conditions. The reaction can be carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the substitution reaction. The ethylation at the 9th position can be achieved using ethyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
9-Ethyl-6-(isopropylthio)-9H-purine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The ethyl and isopropylthio groups can be substituted with other alkyl or aryl groups using appropriate halides and bases.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, K2CO3, NaH, KOtBu
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted purines depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
9-Ethyl-6-(isopropylthio)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins, providing insights into molecular recognition and binding mechanisms.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to biologically active purines.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 9-Ethyl-6-(isopropylthio)-9H-purine involves its incorporation into biological systems where it can interact with nucleic acids and enzymes. The compound may act as a competitive inhibitor of enzymes involved in purine metabolism, thereby affecting cellular processes such as DNA replication and repair. Its molecular targets include DNA polymerases and other enzymes that recognize purine substrates.
Comparación Con Compuestos Similares
Similar Compounds
6-Mercaptopurine: A thiopurine used as a chemotherapy agent.
Azathioprine: An immunosuppressive drug that is a prodrug of 6-mercaptopurine.
Thioguanine: Another thiopurine used in the treatment of leukemia.
Uniqueness
9-Ethyl-6-(isopropylthio)-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and isopropylthio groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
15923-46-3 |
|---|---|
Fórmula molecular |
C10H14N4S |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
9-ethyl-6-propan-2-ylsulfanylpurine |
InChI |
InChI=1S/C10H14N4S/c1-4-14-6-13-8-9(14)11-5-12-10(8)15-7(2)3/h5-7H,4H2,1-3H3 |
Clave InChI |
VPRNEUZJOSJGRL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC2=C1N=CN=C2SC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B12929852.png)

![[(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12929866.png)

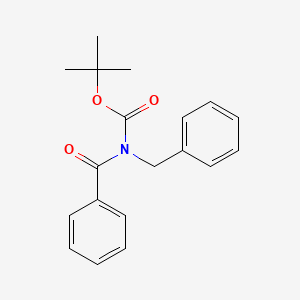
![3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one](/img/structure/B12929890.png)
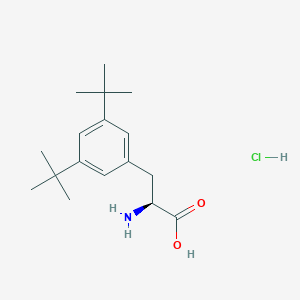
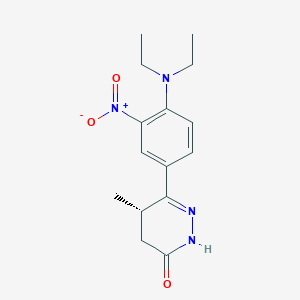
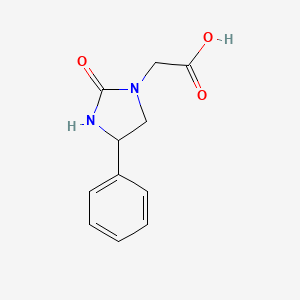
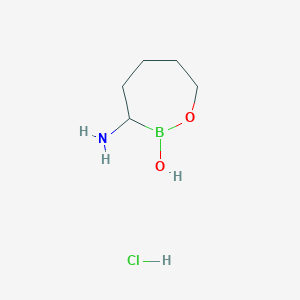
![6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12929917.png)
